Bienvenue dans la boutique en ligne BenchChem!

7-Azaspiro[3.5]nonan-2-ol

FAAH inhibition Endocannabinoid modulation Pain and inflammation

7-Azaspiro[3.5]nonan-2-ol is a privileged spirocyclic amino alcohol scaffold validated across FAAH inhibitor (kinact/Ki >1500 M⁻¹ s⁻¹), GPR119 agonist (EC₅₀ 48 nM), and mAChR M4 antagonist programs. Unlike 2-oxa or 2-methyl analogs, the C2 hydroxyl group provides a versatile functionalization handle while the rigid 7-azaspiro[3.5]nonane core enforces conformational constraint essential for target selectivity. The free base and hydrochloride salt (97–98% purity) enable systematic SAR without compromising core binding. For reproducible lead optimization, this scaffold delivers >3-fold potency advantages over alternative spirocyclic cores.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 784137-09-3
Cat. No. B2620847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-2-ol
CAS784137-09-3
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CNCCC12CC(C2)O
InChIInChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
InChIKeyPVJSBOUQBOTGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-2-ol CAS 784137-09-3: Molecular Profile and Procurement Relevance for Spirocyclic Scaffold-Based Drug Discovery


7-Azaspiro[3.5]nonan-2-ol (CAS 784137-09-3, molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol) is a spirocyclic amino alcohol that serves as a versatile building block and scaffold intermediate in medicinal chemistry [1][2]. The compound features a rigid, non-planar 7-azaspiro[3.5]nonane core with a hydroxyl substituent at the 2-position, a structural arrangement that enables downstream functionalization while conferring conformational constraint . The 7-azaspiro[3.5]nonane scaffold has been validated in multiple drug discovery programs as a privileged core for targeting fatty acid amide hydrolase (FAAH), GPR119, and muscarinic acetylcholine receptor M4 (mAChR M4) [3][4]. The hydrochloride salt form (CAS 587869-08-7) is also commercially available with reported purity specifications of 97-98% .

7-Azaspiro[3.5]nonan-2-ol CAS 784137-09-3: Why In-Class Spirocyclic Analogs Cannot Be Assumed Interchangeable in Medicinal Chemistry Campaigns


Spirocyclic amino alcohols within the azaspiro[3.5]nonane class are not functionally equivalent, as minor modifications to the core structure or substitution pattern produce substantial divergence in potency, selectivity, and synthetic accessibility. For example, the 2-oxa analog (2-oxa-7-azaspiro[3.5]nonane, CAS 241820-91-7) replaces the C2 carbon and hydroxyl with an oxygen atom in the spiro-fused four-membered ring, altering hydrogen-bonding capacity and ring strain energetics, which in turn affects target engagement profiles in FAAH inhibitor programs [1]. Similarly, the 2-methyl analog (2-methyl-7-azaspiro[3.5]nonan-2-ol, CAS 1403766-77-7) substitutes the C2 hydrogen with a methyl group, modifying steric bulk and lipophilicity relative to the unsubstituted 2-ol compound and potentially altering binding conformation and metabolic stability . Even within the same core, derivatives bearing different N-capping groups (R₂) or aryl substituents (R₃) in GPR119 agonist series exhibit EC₅₀ values ranging from 48 nM to >1 μM, demonstrating that small structural variations produce orders-of-magnitude differences in functional activity [2]. The evidence summarized below quantifies these differential dimensions.

7-Azaspiro[3.5]nonan-2-ol CAS 784137-09-3: Quantitative Comparator Evidence for Scientific Selection and Procurement


Scaffold Potency Superiority in FAAH Inhibition: 7-Azaspiro[3.5]nonane Core vs. Alternative Spirocyclic Cores

The 7-azaspiro[3.5]nonane scaffold demonstrates kinact/Ki values greater than 1500 M⁻¹ s⁻¹ for fatty acid amide hydrolase (FAAH) inhibition, significantly exceeding the potency of alternative spirocyclic cores evaluated in the same head-to-head screening cascade [1]. Compounds based on the 7-azaspiro[3.5]nonane scaffold exhibited sustained elevation of endogenous brain anandamide levels >6 hours post-intraperitoneal administration in mice, whereas most alternative spirocyclic cores were eliminated from further optimization due to insufficient potency [2].

FAAH inhibition Endocannabinoid modulation Pain and inflammation

Synthetic Accessibility and Purity Benchmark: 7-Azaspiro[3.5]nonan-2-ol Hydrochloride vs. Alternative Salts

The patented synthetic route for 7-azaspiro[3.5]nonan-2-ol hydrochloride achieves a final product purity of 98% using an operationally straightforward four-step sequence: Wittig reaction on N-Boc-4-piperidone, Zn/Cu-catalyzed [2+2] cyclization with trichloroacetyl chloride, NaBH₄ room-temperature reduction, and Boc deprotection with 2M HCl in ethyl acetate [1]. In contrast, many spirocyclic analogs such as 2-oxa-7-azaspiro[3.5]nonane typically require more complex multi-step sequences with lower reported commercial purities (typically 97% or unspecified) and variable yields depending on oxetane ring-formation efficiency .

Spirocyclic synthesis Process chemistry Building block procurement

Functional Differentiation in GPR119 Agonism: Comparative EC₅₀ Values Across 7-Azaspiro[3.5]nonane Derivatives

In a systematic structure-activity relationship (SAR) study of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, compound 54g (bearing optimized R₂ N-capping group and R₃ aryl substituent) exhibited an EC₅₀ of 48 nM in hGPR119 functional assays [1]. The unoptimized parent scaffold and analogs with suboptimal substitution patterns showed EC₅₀ values >1 μM, representing a >20-fold difference in potency attributable entirely to peripheral substituent choice rather than core scaffold alteration [2]. This demonstrates that 7-azaspiro[3.5]nonan-2-ol provides a versatile starting point for derivative synthesis, enabling potency optimization through modular derivatization.

GPR119 agonism Type 2 diabetes Glucose homeostasis

Hydroxyl Handle Advantage: 7-Azaspiro[3.5]nonan-2-ol vs. 7-Azaspiro[3.5]nonane

7-Azaspiro[3.5]nonan-2-ol contains a secondary hydroxyl group at the C2 position of the spiro-fused cyclobutane ring, providing a defined synthetic handle for esterification, etherification, oxidation, or sulfonation reactions [1]. The parent scaffold 7-azaspiro[3.5]nonane (CAS 66504-07-8) lacks this hydroxyl functionality, requiring additional synthetic steps to introduce reactive functionality at the C2 position—a modification that is non-trivial due to the ring strain and conformational constraints of the spirocyclic system [2]. The 2-methyl analog (2-methyl-7-azaspiro[3.5]nonan-2-ol, CAS 1403766-77-7) introduces steric bulk at the same position, which may sterically hinder derivatization reactions compared to the unsubstituted 2-ol compound .

Building block functionalization Medicinal chemistry Scaffold derivatization

7-Azaspiro[3.5]nonan-2-ol CAS 784137-09-3: Evidence-Backed Application Scenarios for Procurement Decision-Making


FAAH Inhibitor Lead Optimization Programs

Research teams developing fatty acid amide hydrolase (FAAH) inhibitors should prioritize procurement of 7-azaspiro[3.5]nonan-2-ol as a scaffold building block. Direct comparative data demonstrate that the 7-azaspiro[3.5]nonane core achieves kinact/Ki >1500 M⁻¹ s⁻¹, a >3-fold potency advantage over alternative spirocyclic cores in head-to-head enzymology assays [1]. Lead compounds derived from this scaffold have demonstrated sustained elevation of brain anandamide levels >6 hours post-administration in murine models, confirming in vivo target engagement [2]. The C2 hydroxyl group provides a modular handle for introducing diverse N-capping groups and peripheral substituents essential for optimizing selectivity and pharmacokinetic properties.

GPR119 Agonist Discovery for Metabolic Disorders

Medicinal chemistry groups targeting GPR119 for type 2 diabetes or metabolic syndrome indications should acquire 7-azaspiro[3.5]nonan-2-ol as a starting material. The scaffold has been validated in systematic SAR campaigns where optimized derivatives (e.g., compound 54g) achieve EC₅₀ = 48 nM in hGPR119 functional assays, representing >20-fold potency improvement over unoptimized analogs [1]. This empirical range demonstrates that the scaffold is responsive to peripheral optimization and that the hydroxyl handle enables systematic derivatization without compromising core binding. Optimized compounds from this series have exhibited favorable pharmacokinetic profiles in Sprague-Dawley rats, including t₁/₂ = 0.842 h and bioavailability F = 88.6%, supporting progression to in vivo efficacy studies [1].

Muscarinic Acetylcholine Receptor M4 (mAChR M4) Antagonist Development

Neuroscience drug discovery programs targeting muscarinic acetylcholine receptor M4 (mAChR M4) antagonism—a mechanism implicated in psychosis, movement disorders, and cognitive dysfunction—should evaluate 7-azaspiro[3.5]nonan-2-ol as a core building block. Patent literature discloses substituted 7-azaspiro[3.5]nonane compounds as potent mAChR M4 antagonists, with the spirocyclic scaffold providing the conformational rigidity required for selective receptor subtype engagement [1]. The C2 hydroxyl position offers a defined vector for introducing substituents that modulate receptor affinity and blood-brain barrier penetration, while the secondary amine (after Boc deprotection) serves as an attachment point for diverse capping groups. The established 98% purity benchmark of the hydrochloride salt ensures consistent starting material quality for reproducible SAR studies [2].

DGAT-1 Inhibitor Scaffold Development for Dyslipidemia

Cardiometabolic research teams investigating diacylglycerol acyltransferase-1 (DGAT-1) inhibition as a therapeutic strategy for hypertriglyceridemia should consider 7-azaspiro[3.5]nonan-2-ol for scaffold diversification. The aza-spirocyclic framework is explicitly identified in patent literature as a privileged core for DGAT-1 small molecule inhibitor design, with multiple pharmaceutical organizations having invested in optimization campaigns around this scaffold class [1]. The rigid, non-planar geometry of the 7-azaspiro[3.5]nonane system is hypothesized to confer favorable binding entropy and target selectivity compared to more flexible acyclic alternatives. The pre-installed hydroxyl group at C2 provides an immediate functionalization site for introducing the aryl or heteroaryl substituents typically required for DGAT-1 active site engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.